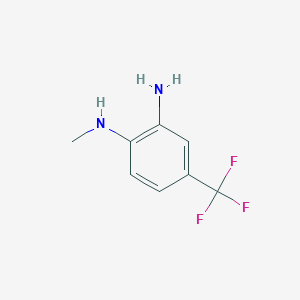
n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine
Cat. No. B1298979
Key on ui cas rn:
35203-49-7
M. Wt: 190.17 g/mol
InChI Key: KWYSQBACVABOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07301036B2
Procedure details


The title compound of Example 6, Step A (150 mmol, 33 g) and Pearlman's catalyst (ca. 400 mg) were agitated in MeOH (200 mL) under H2 (40 psi, Parr shaker) for 4 h. The reaction mixture was filtered through celite and the filtrate was concentrated in vacuo. Flash chromatography on silica eluting with 20-25% EtOAc in hexanes afforded the product as a light orange solid. 1H NMR (500 MHz, CDCl3), δ (ppm): 7.17 (1H, d, J=8.3 Hz), 6.97 (1H, d, J=1.9 Hz), 6.68 (1H, d, J=8.2 Hz), 3.78 (1H, bs), 3.38 (2H, bs), 2.94 (3H, s). LC-MS (ESI, Method C): 2.71, m/z 191.1 (M+1).



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:4]=1[N+:13]([O-])=O>[OH-].[OH-].[Pd+2].CO>[CH3:1][NH:2][C:3]1[C:4]([NH2:13])=[CH:5][C:6]([C:9]([F:10])([F:12])[F:11])=[CH:7][CH:8]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
33 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC=1C(=CC(=CC1)C(F)(F)F)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
